molecular formula C14H15NO3 B8330462 4-Butyloxyquinaldic acid

4-Butyloxyquinaldic acid

Cat. No.: B8330462
M. Wt: 245.27 g/mol
InChI Key: ABZWLACJDXTMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

No data is available in the provided evidence to describe the structure, synthesis, or applications of 4-Butyloxyquinaldic acid. This compound likely contains a quinaldic acid backbone (a quinoline derivative with a carboxylic acid group) substituted with a butyloxy group at the 4-position.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

4-butoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-2-3-8-18-13-9-12(14(16)17)15-11-7-5-4-6-10(11)13/h4-7,9H,2-3,8H2,1H3,(H,16,17)

InChI Key

ABZWLACJDXTMKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=NC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Butoxy Group

The butoxy substituent (-OCH₂CH₂CH₂CH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding 4-quinaldic acid (quinoline-2-carboxylic acid) and butanol or butoxide, respectively.

Reaction TypeConditionsProducts
Acidic Hydrolysis H⁺ (e.g., HCl, H₂SO₄)4-Quinaldic acid, Butanol
Basic Hydrolysis OH⁻ (e.g., NaOH, KOH)4-Quinaldic acid, Butoxide

This reaction is analogous to the hydrolysis of alkyl esters, where the ether bond (-O-) cleaves to form a carboxylic acid .

Esterification of the Carboxylic Acid Group

The carboxylic acid group (-COOH) at position 4 can undergo esterification with alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., H₂SO₄). This would yield esters such as methyl 4-butoxyquinaldylate or ethyl 4-butoxyquinaldylate.

Reaction TypeConditionsProducts
Esterification R-OH (alcohol), H⁺Alkyl 4-butoxyquinaldylate esters

The esterification reaction is reversible under acidic conditions, making it a key step in synthesizing derivatives for pharmaceutical or chemical applications .

Electrophilic Substitution on the Quinoline Ring

The quinoline ring system is aromatic, and substituents (butoxy and carboxylic acid) direct electrophilic substitution. The carboxylic acid group at position 4 is electron-withdrawing, likely deactivating the ring and directing electrophiles to positions ortho/para to the carboxylic acid.

Reaction TypeConditionsProducts
Nitration HNO₃, H₂SO₄Nitro-substituted derivatives
Sulfonation SO₃, H₂SO₄Sulfonated derivatives

Enzymatic Reactions

While no direct enzymatic reactions of 4-butyloxyquinaldic acid are documented, related compounds like quinaldic acid (2-carboxyquinoline) are metabolized via the kynurenine pathway. Enzymes such as quinaldate 4-oxidoreductase (EC 1.3.99.18) catalyze the conversion of quinaldate to kynurenate .

EnzymeReactionProducts
Quinaldate 4-oxidoreductase Quinaldate + acceptor + H₂O → Kynurenate + reduced acceptorKynurenate (via hydroxylation)

This suggests that structural analogs of quinaldic acid, including this compound, may undergo similar hydroxylation reactions under enzymatic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Evidence

  • 4-(Methoxycarbonyl)benzoic acid (Source 6):

    • Structure : Benzoic acid derivative with a methoxycarbonyl substituent at the 4-position.
    • Applications : Used in synthesis, peptide chemistry, and HPLC analysis.
    • Key Data : Molecular weight = 180.16 g/mol, CAS 56961-46-3.
  • 7-Bromoisoquinoline-4-carboxylic acid (Source 7): Structure: Isoquinoline ring with a bromine atom at the 7-position and a carboxylic acid group at the 4-position. Applications: Research reagent in medicinal chemistry and material science.

Hypothetical Comparison with 4-Butyloxyquinaldic Acid

Functional Groups: this compound: Likely combines a bulky butyloxy group with a carboxylic acid on a quinoline scaffold. 4-(Methoxycarbonyl)benzoic acid: Smaller methoxycarbonyl group on a simpler benzene ring. 7-Bromoisoquinoline-4-carboxylic acid: Bromine substituent introduces steric and electronic effects distinct from butyloxy.

Data Tables

Table 1: Properties of Related Compounds

Compound Molecular Weight (g/mol) CAS Number Key Substituents Potential Applications
4-(Methoxycarbonyl)benzoic acid 180.16 56961-46-3 Methoxycarbonyl, benzoic acid Peptide synthesis, HPLC
7-Bromoisoquinoline-4-carboxylic acid Not provided Not provided Bromine, isoquinoline Medicinal chemistry
This compound No data No data Butyloxy, quinaldic acid Speculative

Research Findings and Limitations

  • Critical Gap: None of the provided sources address this compound. The comparisons above are extrapolated from structurally related compounds.
  • Methodological Constraints : The absence of empirical data (e.g., spectroscopic, thermodynamic, or biological activity) precludes authoritative conclusions.

Preparation Methods

Alkylation of 2-Hydroxyquinoline-4-Carboxylic Acid

A direct route involves the alkylation of 2-hydroxyquinoline-4-carboxylic acid with butylating agents. This method parallels esterification techniques used in 2,4-D butyl ester synthesis, where sulfuric acid catalyzes the reaction between carboxylic acids and alcohols.

Procedure :

  • Reagents : 2-Hydroxyquinoline-4-carboxylic acid, butyl bromide, sulfuric acid, toluene.

  • Conditions : Reflux at 110–130°C for 4–6 hours under nitrogen.

  • Workup : Neutralization with 5% NaOH, solvent removal via distillation, and purification by recrystallization.

Key Considerations :

  • Sulfuric acid acts as a catalyst, enhancing the electrophilicity of the hydroxyl group.

  • Toluene facilitates azeotropic water removal, driving the reaction to completion.

Hypothetical Yield : ~85–90% (based on analogous esterification yields).

Nucleophilic Aromatic Substitution of 2-Chloroquinoline-4-Carboxylic Acid

This method substitutes a chlorine atom at the 2-position with a butoxy group via nucleophilic aromatic substitution (SNAr). The approach mirrors chlorination reactions using bis(trichloromethyl)carbonate (BTC) in γ-butyrolactone systems.

Procedure :

  • Reagents : 2-Chloroquinoline-4-carboxylic acid, sodium butoxide, DMF.

  • Conditions : 120–140°C for 8–12 hours.

  • Workup : Acidification, filtration, and column chromatography.

Key Considerations :

  • DMF stabilizes the transition state by coordinating to sodium ions.

  • Elevated temperatures overcome the aromatic ring’s deactivation.

Hypothetical Yield : ~70–75% (inferred from BTC-mediated chlorination).

Gould-Jacobs Cyclization with Pre-Functionalized Anilines

The Gould-Jacobs reaction constructs the quinoline ring from aniline derivatives and β-keto esters. Introducing a butyloxy group pre-cyclization ensures proper regiochemistry.

Procedure :

  • Reagents : 3-Butyloxyaniline, ethyl acetoacetate, polyphosphoric acid (PPA).

  • Conditions : 150–160°C for 3–5 hours.

  • Workup : Hydrolysis of the ester to the carboxylic acid using NaOH.

Key Considerations :

  • PPA acts as both acid catalyst and dehydrating agent.

  • Ethyl acetoacetate provides the β-keto ester necessary for cyclization.

Hypothetical Yield : ~65–70% (typical for Gould-Jacobs reactions).

Comparative Analysis of Methods

MethodReagentsConditionsYield (%)AdvantagesLimitations
AlkylationH2SO4, butyl bromide110–130°C, 4–6h85–90High yield, simple setupRequires acidic conditions
Nucleophilic SubstitutionNa butoxide, DMF120–140°C, 8–12h70–75RegioselectiveLong reaction time
Gould-Jacobs CyclizationPPA, ethyl acetoacetate150–160°C, 3–5h65–70Builds quinoline core and substituentsMulti-step, harsh conditions

Optimization Strategies

Solvent Selection

  • Toluene : Effective for azeotropic water removal in alkylation.

  • DMF : Enhances nucleophilicity in SNAr reactions.

  • Xylene : High boiling point suits Gould-Jacobs cyclization.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) could accelerate SNAr reactions.

  • Microwave Irradiation : Reduces reaction time for Gould-Jacobs cyclization by 50%.

Challenges in Purification

  • Byproduct Formation : Butyl ether byproducts may form during alkylation, requiring silica gel chromatography.

  • Acid Sensitivity : The carboxylic acid group necessitates mild pH adjustments during workup .

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data in preclinical studies?

  • Methodological Answer: Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals. Use bootstrap resampling for small datasets and apply false discovery rate (FDR) corrections for multi-target analyses .

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